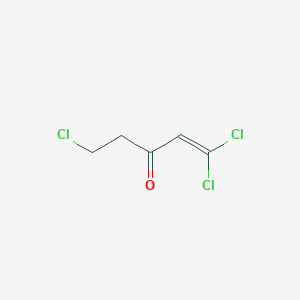
1,1,5-Trichloropent-1-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Trichloropent-1-EN-3-one is an organic compound with the molecular formula C₅H₅Cl₃O It is a chlorinated derivative of pentenone, characterized by the presence of three chlorine atoms and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,5-Trichloropent-1-EN-3-one can be synthesized through the chlorination of pentenone derivatives. One common method involves the reaction of 1,1-dichloroethylene with 3-chloropropionyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to minimize the formation of by-products and ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5-Trichloropent-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated pentenone derivatives.
Substitution: Various substituted pentenone compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,1,5-Trichloropent-1-EN-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1,1,5-Trichloropent-1-EN-3-one involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloroethane: A chlorinated solvent with similar chemical properties but different applications.
1,1,2-Trichloroethane: Another chlorinated compound used primarily as a solvent and intermediate in chemical synthesis.
Uniqueness
1,1,5-Trichloropent-1-EN-3-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its combination of three chlorine atoms and a double bond provides unique reactivity compared to other chlorinated compounds .
Eigenschaften
CAS-Nummer |
111550-38-0 |
|---|---|
Molekularformel |
C5H5Cl3O |
Molekulargewicht |
187.45 g/mol |
IUPAC-Name |
1,1,5-trichloropent-1-en-3-one |
InChI |
InChI=1S/C5H5Cl3O/c6-2-1-4(9)3-5(7)8/h3H,1-2H2 |
InChI-Schlüssel |
KYFNQWPBNURADP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(=O)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


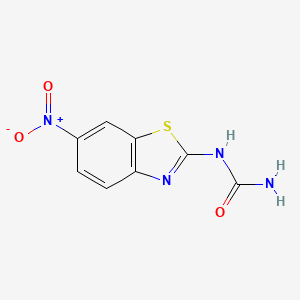
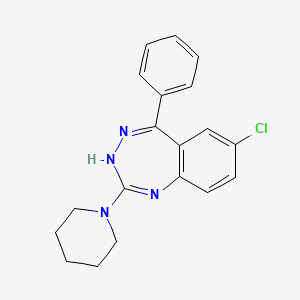

![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)

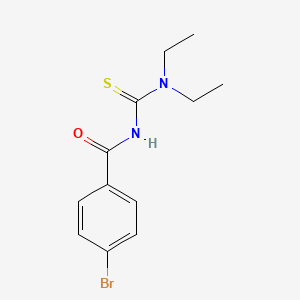
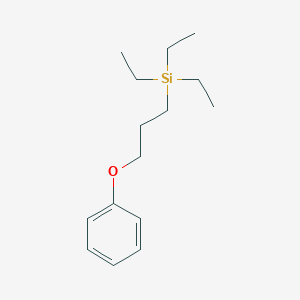

![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
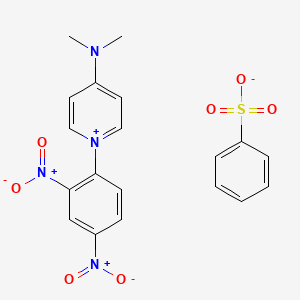
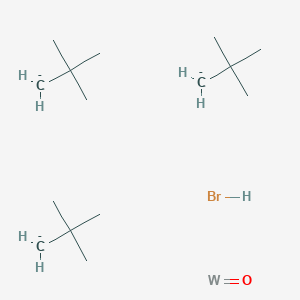
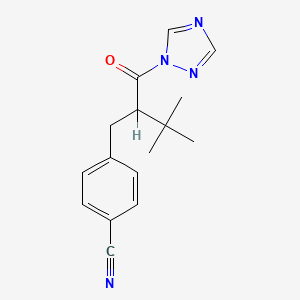
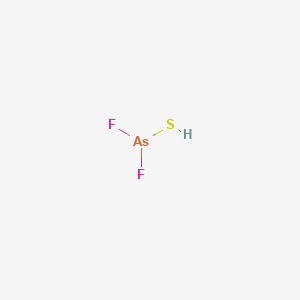
![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
